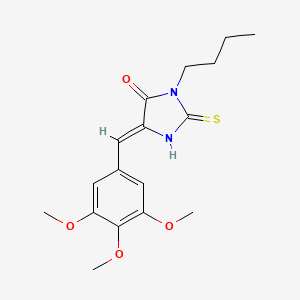![molecular formula C15H15FN2O3S B10943531 2-{[(4-Fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10943531.png)
2-{[(4-Fluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Fluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a fluorophenoxy group, and an acetylamino group
Preparation Methods
One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds between the thiophene ring and the fluorophenoxy group. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .
Chemical Reactions Analysis
2-{[2-(4-Fluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, with common reagents including sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[2-(4-Fluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-Fluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide include:
- 2-{[2-(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- 2-{[2-(4-Bromophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- 2-{[2-(4-Methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
These compounds share similar structural features but differ in the substituents on the phenoxy group, which can affect their chemical and biological properties .
Properties
Molecular Formula |
C15H15FN2O3S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H15FN2O3S/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19) |
InChI Key |
HNQCBEGIQAORAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(4-methoxyphenyl)-3-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)amino]prop-2-en-1-one](/img/structure/B10943450.png)
![4-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10943452.png)
![5-{3-[(4-bromophenoxy)methyl]phenyl}-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10943461.png)
![methyl 3-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10943467.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10943471.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10943472.png)
![methyl 4,5-dimethyl-2-[({1-[(2,3,5,6-tetrafluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B10943491.png)
![1-ethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10943494.png)
![(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10943496.png)
![(2E)-5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10943500.png)

![1-{2-[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10943517.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10943526.png)
![(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B10943534.png)
